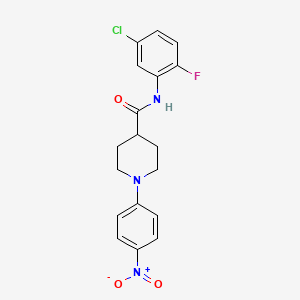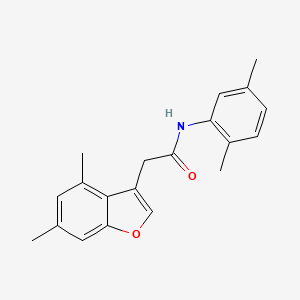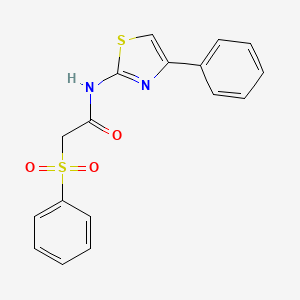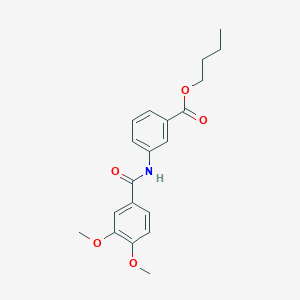
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, nitro group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the halogenated aromatic compounds and introduce the piperidine ring through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-fluorophenyl)-1-(4-aminophenyl)-4-piperidinecarboxamide: Similar structure but with an amine group instead of a nitro group.
N-(5-chloro-2-fluorophenyl)-1-(4-methylphenyl)-4-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both halogenated aromatic rings and a nitro group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-fluorophenyl)-1-(4-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c19-13-1-6-16(20)17(11-13)21-18(24)12-7-9-22(10-8-12)14-2-4-15(5-3-14)23(25)26/h1-6,11-12H,7-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSRRYJABNHOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(4-allyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4773553.png)
![1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4773563.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4773576.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4773596.png)
![methyl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4773612.png)

![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B4773645.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE](/img/structure/B4773660.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![methyl {[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4773674.png)
